Conrauinone A Conrauinone A
Brand Name: Vulcanchem
CAS No.: 202659-55-0
VCID: VC0190825
InChI:
SMILES:
Molecular Formula: C24H22O8
Molecular Weight: 438.43

Conrauinone A

CAS No.: 202659-55-0

Cat. No.: VC0190825

Molecular Formula: C24H22O8

Molecular Weight: 438.43

* For research use only. Not for human or veterinary use.

Conrauinone A - 202659-55-0

CAS No. 202659-55-0
Molecular Formula C24H22O8
Molecular Weight 438.43

Chemical Identity and Structure

Conrauinone A (CAS Number: 202659-55-0) is an isoflavone with the molecular formula C24H22O8 and molecular weight of 438.43 g/mol . The compound's IUPAC name is 5,6,2'-Trimethoxy-4',5'-methylenedioxy-6'',6''-dimethylpyrano[2'',3'':7,8]isoflavone . Structurally, Conrauinone A belongs to the benzopyran-4-one derivative class and features three methoxy groups, a methylenedioxy moiety, and a dimethylpyrano ring system fused to the isoflavone core .

Structural Information

The chemical structure of Conrauinone A includes several key functional groups that contribute to its biological activity. The compound contains:

  • An isoflavone core skeleton

  • Three methoxy groups at positions 5, 6, and 2'

  • A methylenedioxy group bridging positions 4' and 5'

  • A dimethylpyrano ring fused at positions 7 and 8

Table 1: Chemical Properties of Conrauinone A

PropertyValue
CAS Number202659-55-0
Molecular FormulaC24H22O8
Molecular Weight438.43 g/mol
SMILESCOc1cc2c(cc1-c1coc3c4c(c(OC)c(OC)c3c1=O)OC(C)(C)C=C4)OCO2
InChIInChI=1S/C24H22O8/c1-24(2)7-6-12-20-18(22(27-4)23(28-5)21(12)32-24)19(25)14(10-29-20)13-8-16-17(31-11-30-16)9-15(13)26-3/h6-10H,11H2,1-5H3

Natural Sources and Isolation

Conrauinone A was first isolated from the stem bark of Millettia conraui, a tree species belonging to the Fabaceae family that grows in the Cameroon rainforest . This plant has traditional uses in folk medicine for treating intestinal parasites and colic in children .

The isolation and identification of Conrauinone A was first reported in 1998 by researchers who identified it alongside another novel isoflavone, Conrauinone B . The compound was characterized using spectroscopic analysis including 2D NMR techniques, which established its structural identity .

Biological Activities

Antimicrobial Properties

Conrauinone A has demonstrated notable antibacterial activity against several bacterial strains. In a study examining compounds isolated from Xeroderris stuhlmannii, Conrauinone A (referred to as compound 8 in the study) showed varying degrees of effectiveness against different bacterial pathogens .

Table 2: Antibacterial Activity of Conrauinone A

Bacterial StrainMIC (μg/mL)MBC (μg/mL)MBC/MIC RatioActivity Level
Staphylococcus aureus62.52504Moderate
Salmonella typhi1252502Weak

The minimum inhibitory concentration (MIC) value of 62.5 μg/mL against Staphylococcus aureus indicates moderate antibacterial activity, while the higher MIC value of 125 μg/mL against Salmonella typhi suggests weaker inhibitory effects against this pathogen . The bactericidal effects, represented by the MBC/MIC ratios of 4 and 2 respectively, further characterize the compound's antimicrobial properties.

Antifungal Properties

Research has also demonstrated that Conrauinone A possesses antifungal activity against various Candida species, which are common opportunistic fungal pathogens in humans.

Table 3: Antifungal Activity of Conrauinone A

Fungal StrainMIC (μg/mL)MFC (μg/mL)MFC/MIC RatioActivity Level
Candida albicans62.52504Moderate
Candida krusei1252502Weak

These findings indicate that Conrauinone A exhibits moderate activity against Candida albicans with an MIC value of 62.5 μg/mL and weaker activity against Candida krusei with an MIC value of 125 μg/mL . The fungicidal effects are reflected in the MFC/MIC ratios of 4 and 2, respectively.

Structure-Activity Relationships

The biological activities of Conrauinone A can be attributed to its unique structural features. Isoflavones generally exhibit various biological activities, and the specific substitution pattern in Conrauinone A likely contributes to its antimicrobial and antifungal properties.

The presence of methoxy groups at positions 5, 6, and 2' may enhance membrane permeability, while the methylenedioxy group bridging positions 4' and 5' could contribute to interactions with biological targets . Additionally, the dimethylpyrano ring fused at positions 7 and 8 potentially increases the compound's lipophilicity, which may facilitate interactions with cellular membranes of microorganisms.

Research Methods and Analytical Techniques

The characterization and analysis of Conrauinone A have employed various spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques, has been essential for structural elucidation .

  • High-Performance Liquid Chromatography (HPLC) has been used for isolation and purification .

  • Mass Spectrometry (MS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), has provided molecular weight confirmation and fragmentation patterns .

  • Antibacterial and antifungal activities have been evaluated using the microtiter broth dilution method to determine MIC and MBC/MFC values .

Current Research Status and Future Directions

Current research on Conrauinone A remains limited, with most studies focusing on its isolation, structural characterization, and preliminary biological activity assessments. The compound's moderate antimicrobial and antifungal activities suggest potential applications in drug discovery, particularly for developing new antibiotics or antifungal agents.

Future research directions may include:

  • Detailed investigation of the mechanism of action against bacterial and fungal pathogens

  • Structure-activity relationship studies through the synthesis of analogs with potentially enhanced activities

  • Comprehensive evaluation of α-glucosidase inhibitory properties and potential antidiabetic applications

  • Assessment of other biological activities, such as anti-inflammatory or anticancer properties

  • Development of improved isolation methods to enhance yield from natural sources

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